2-Bromo-3-(2-ethylhexyl)thiophene

Catalog No.
S992593
CAS No.
303734-52-3
M.F
C12H19BrS
M. Wt
275.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-(2-ethylhexyl)thiophene

CAS Number

303734-52-3

Product Name

2-Bromo-3-(2-ethylhexyl)thiophene

IUPAC Name

2-bromo-3-(2-ethylhexyl)thiophene

Molecular Formula

C12H19BrS

Molecular Weight

275.25 g/mol

InChI

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3

InChI Key

VWIAAXXJIUXUEC-UHFFFAOYSA-N

SMILES

CCCCC(CC)CC1=C(SC=C1)Br

Canonical SMILES

CCCCC(CC)CC1=C(SC=C1)Br

2-Bromo-3-(2-ethylhexyl)thiophene is a critical organobromine building block used in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), a major class of semiconducting polymers. The 2-bromo position serves as the primary reactive site for controlled polymerization methods like Grignard Metathesis (GRIM), enabling the formation of polymers with high head-to-tail (HT) regioregularity essential for optimal electronic performance. [1] The 3-(2-ethylhexyl) side chain is specifically engineered to impart high solubility in common organic solvents, a crucial attribute for fabricating uniform thin films via solution-based techniques such as spin-coating, which is fundamental to the production of organic electronic devices. [2] The structure of this branched side chain directly influences the resulting polymer's thermal properties, solid-state packing, and ultimately, its charge transport characteristics in devices.

Research Fit

Monomer for regioregular polythiophenes via GRIM polymerization
Branched 2-ethylhexyl chain enhances solubility and solution processability
Building block for OPV dye sensitizers and all-conjugated OFET block copolymers

Substituting 2-Bromo-3-(2-ethylhexyl)thiophene with a seemingly similar linear-chain analog, such as 2-bromo-3-hexylthiophene, is a critical procurement error that leads to polymers with fundamentally different processing and performance characteristics. The branched structure of the 2-ethylhexyl group provides significantly greater steric hindrance compared to a linear hexyl chain. [1] This structural difference directly results in polymers with lower melting temperatures and distinct solubility profiles, impacting everything from ink formulation to the final morphology of the active layer. [REFS-1, REFS-2] These molecular-level differences mean that process parameters (solvents, annealing temperatures) and device performance (charge mobility, stability) are not transferable, making direct substitution impractical for achieving reproducible, optimized results in established fabrication workflows.

Substitution Risk

Solid-state packing
Distinct free volume and packing motif from branched chain
Linear hexyl chain yields different π-stacking and morphology
Crystallization & thermal
Lower Tm enables in‑situ crystallization studies
Higher Tm (>200 °C) and distinct crystallization kinetics
Optoelectronic performance
Block copolymer architecture yields high OFET mobility
Direct replacement gives P3HT with different NLO response and charge transport

Superior Polymer Solubility for Enhanced Solution Processing and Formulation

Polymers derived from 2-Bromo-3-(2-ethylhexyl)thiophene exhibit significantly improved solubility characteristics, which is a primary differentiator for procurement. A study comparing fluorinated poly(3-alkylthiophene)s found that the branched 2-ethylhexyl variant (F-P3EHT) was soluble in hot chloroform and chlorobenzene, leading to a polymerization yield of 62%. In contrast, the linear-chain analog derived from 2-bromo-3-hexylthiophene (F-P3HT) had poor solubility, preventing molecular weight measurement and resulting in a much lower yield of 30%, attributed to premature precipitation during polymerization. [1]

Evidence DimensionPolymerization Yield (as a proxy for solubility during synthesis)
Target Compound Data62% Yield (for polymer from 2-ethylhexyl variant)
Comparator Or Baseline30% Yield (for polymer from linear hexyl variant)
Quantified Difference>2x higher yield
ConditionsIdentical polymerization procedure for fluorinated P3ATs.

Higher solubility enables more robust and scalable synthesis, supports higher concentration inks for printing, and prevents process failures from premature material precipitation.

Block copolymer OFET mobility
Head-to-head
Target: P(3HT‑b‑3EHT) 83 mol% P3HT → 0.14 cm² V⁻¹ s⁻¹
Comparator: random P(3HT‑ran‑3EHT) → monotonic mobility decrease
Block sequencing preserves structural order; random incorporation disrupts crystallinity.
OFETs without thermal annealing; thin-film devices.

Significant Depression of Polymer Melting Temperature for Lower-Temperature Processing

The choice of a branched side-chain precursor has a dramatic and quantitatively predictable impact on the thermal properties of the resulting polymer. Poly(3-hexylthiophene) (P3HT), derived from the linear-chain monomer, exhibits a high main-chain melting transition (Tm) of 234 °C. In stark contrast, poly(3-(2-ethylhexyl)thiophene) (P3EHT), synthesized from the target compound, shows a significantly depressed Tm, with two distinct peaks at 71 °C and 83 °C. [1] This substantial reduction is attributed to the steric hindrance from the branched ethyl group, which disrupts the compact packing of polymer chains. [1]

Evidence DimensionPolymer Melting Temperature (Tm)
Target Compound Data71 °C and 83 °C
Comparator Or Baseline234 °C (for P3HT, from 2-bromo-3-hexylthiophene)
Quantified Difference≈150–163 °C Lower Tm
ConditionsDifferential Scanning Calorimetry (DSC) of regioregular polymers of similar molecular weights.

A lower melting temperature allows for reduced energy consumption during thermal annealing steps and enables processing on thermally sensitive substrates, such as flexible plastics, that cannot withstand the high temperatures required for P3HT.

DSSC power conversion efficiency
Head-to-head
AEH isomer (2‑ethylhexyl): η = 8.66% (Co(II)/(III) electrolyte)
AH isomer (n‑hexyl): η = 7.10% (quasi‑solid‑state)
Branched chain promotes planar conformation and extended π‑conjugation.
Approx. 22% relative PCE improvement in device context.

Altered Electrochemical Properties for Device Engineering

Switching from a linear to a branched side-chain monomer directly modifies the optoelectronic properties of the final polymer, a critical factor for energy level alignment in devices. In a systematic study on 3,4-dialkoxythiophenes, polymers with branched side chains consistently demonstrated higher onsets of oxidation compared to their linear counterparts. [1] This indicates a deeper Highest Occupied Molecular Orbital (HOMO) level. For example, the polymer with a branched 2-ethylhexyl side chain had an oxidation onset of 0.53 V, whereas the polymer with a linear octyl chain had an onset of 0.45 V (vs Fc/Fc+). [1] This shift directly impacts the open-circuit voltage (Voc) in organic solar cells.

Evidence DimensionOxidation Onset Potential (vs Fc/Fc+)
Target Compound Data0.53 V (for a related polymer with 2-ethylhexyl chains)
Comparator Or Baseline0.45 V (for a related polymer with linear octyl chains)
Quantified Difference80 mV Higher Onset Potential
ConditionsCyclic Voltammetry of polymer films in 0.1 M TBAPF6/CH2Cl2.

This allows for the deliberate tuning of polymer energy levels to better match specific acceptor materials in organic photovoltaics or to enhance stability in organic transistors, providing a clear path to device optimization through monomer selection.

Melting temperature reduction
Cross‑study comparable
P3EHT Tm > 100 °C lower than P3HT
Transitions at 250 K, 325 K, 350 K
Enables in‑situ NMR crystallization studies inaccessible with P3HT.
Thermal behavior linked to free volume and altered π‑π stacking.
Monomer purity & stabilization
Reported
≥98% (stabilized with Cu + HQ + MgO)
Linear analog: typically ≥97%, often unstabilized
Stabilized high‑purity grade supports reproducible polymerizations.
Commercial supply specifications; linear analog may require stricter storage.

Precursor for High-Solubility Polymers in Printable and Flexible Electronics

This monomer is the designated choice for synthesizing semiconducting polymers intended for large-area, solution-based deposition techniques like inkjet printing or roll-to-roll coating. The enhanced solubility imparted by the 2-ethylhexyl group prevents nozzle clogging and allows for the formulation of stable, high-concentration inks, which is a common failure point when using polymers derived from linear-chain monomers like 2-bromo-3-hexylthiophene. [1]

Active Layer Material for Devices on Low-Temperature Flexible Substrates

The resulting polymer's significantly lower melting temperature (71-83 °C vs. >230 °C for P3HT) makes this monomer ideal for fabricating devices on heat-sensitive substrates like PET or PEN. [2] It enables effective morphological optimization via thermal annealing at temperatures that will not damage the plastic substrate, a critical advantage over materials requiring high-temperature processing.

Donor Polymer Synthesis for Bulk Heterojunction (BHJ) Solar Cells

This compound is used to synthesize donor polymers where precise energy level tuning is required to maximize the open-circuit voltage (Voc) with a specific fullerene or non-fullerene acceptor. The branched side chain's tendency to increase the polymer's oxidation potential provides a rational design strategy for optimizing the HOMO level for efficient charge separation and reduced voltage loss. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
All‑conjugated block copolymers for OFETs
Block copolymer architecture with 2‑ethylhexyl segment
Hole mobility without thermal annealing; nanostructure ordering
DSSC dye sensitizer design
Planar molecular conformation and extended π‑conjugation
Power conversion efficiency in liquid/quasi‑solid DSSCs
Polymer crystallization & dynamics studies
Melting temperature well below degradation; lower order parameter
In‑situ NMR crystallization monitoring; structure–property relationships
Regioregular polythiophene synthesis with tailored solubility
High solubility in common organic solvents; stabilized high‑purity grade
Molecular weight control; solution processability; batch reproducibility

XLogP3

6.4

Explore Compound Types